molecular formula C6H13NO2 B1267327 Butyl methylcarbamate CAS No. 5461-30-3

Butyl methylcarbamate

Cat. No.: B1267327
CAS No.: 5461-30-3
M. Wt: 131.17 g/mol
InChI Key: YAUWHXKOYHADTR-UHFFFAOYSA-N
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Description

Butyl methylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine (NH2) and an alkoxy group (OR). This compound is used in various applications, including as a protecting group in organic synthesis and in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

Butylamine+Methyl chloroformateButyl methylcarbamate+HCl\text{Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butylamine+Methyl chloroformate→Butyl methylcarbamate+HCl

Another method involves the reaction of butyl isocyanate with methanol:

Butyl isocyanate+MethanolButyl methylcarbamate\text{Butyl isocyanate} + \text{Methanol} \rightarrow \text{this compound} Butyl isocyanate+Methanol→Butyl methylcarbamate

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form butylamine and methanol.

    Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with higher oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Butylamine and methanol.

    Oxidation: Oxidized carbamate derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Butyl methylcarbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules.

    Biology: Studied for its potential use in enzyme inhibition and as a model compound for studying carbamate interactions with biological molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Used in the production of pesticides, fungicides, and herbicides. It also finds applications in the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of butyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for controlled regulation of biological processes. The carbamate functionality also participates in hydrogen bonding, which can influence the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Butyl methylcarbamate can be compared with other carbamate compounds such as:

    Ethyl carbamate: Similar structure but with an ethyl group instead of a butyl group. Used in different applications, including as a solvent and in the synthesis of other chemicals.

    Phenyl carbamate: Contains a phenyl group, which imparts different chemical properties and applications, particularly in pharmaceuticals.

    tert-Butyl carbamate: Contains a tert-butyl group, often used as a protecting group in organic synthesis due to its stability and ease of removal.

This compound is unique due to its specific alkyl group, which influences its reactivity and applications. Its balance of stability and reactivity makes it suitable for various chemical and industrial processes.

Properties

IUPAC Name

butyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5-9-6(8)7-2/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUWHXKOYHADTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277991
Record name butyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-30-3
Record name NSC5582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-sec butylphenol (1.5 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole) in ethylene dichloride (6 ml) was added phosphoryl chloride (0.77 g, 0.05 mole) and the reaction mixture was refluxed under stirring for twenty hours. It was poured onto ice-cold water. The organic layer separated and aqueous layer was extracted with dichloroethane. The combined organic layer was washed with water, dried (Na2SO4) and distilled to give liquid residue, which was further purified by distillation to give 2-sec butyl N-methylcarbamate of the formula (III) [96% by GLC, DV-101 (3%), 150° C., nitrogen, 30 ml/min.] as a liquid, b.p. 110° C. (vap.)/4 mm; IR: 3320 (N--H), 1730 (--COO--), 1535,1490 and 750 (aromatic); PMR (CDCl3, 90 MHz): 0.81 (3H,t, primary methyl of side chain, 1.58 (2H, m, methylene protons of side chain), 2.88 (4H, doublet overlapping a multiplet, NH--CH3 and benzylic proton), 4.97 (1H, br s, N--H) and 6.95 to 7.25 (4H, m, aromatic).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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